methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate (MCTPC) is a synthetic molecule that has recently been gaining attention due to its potential applications in various scientific research fields. This molecule has a wide range of properties that make it an attractive candidate for various applications.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the binding of the molecule to various proteins and enzymes. This binding is believed to alter the structure and function of the proteins and enzymes, which can lead to changes in the biochemical and physiological processes that they are involved in. Additionally, the binding of this compound to proteins and enzymes can also lead to changes in their activity, which can also lead to changes in the biochemical and physiological processes that they are involved in.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect various biochemical and physiological processes. In particular, this molecule has been studied for its potential to affect the activity of various enzymes, which can lead to changes in the biochemical pathways that they are involved in. Additionally, this compound has been studied for its potential to act as an antioxidant, which can lead to changes in the levels of oxidative stress within cells. Finally, this compound has been studied for its potential to act as a ligand for various proteins, which can lead to changes in the structure and function of these proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a viable option for use in experiments. Additionally, this molecule has a wide range of potential applications in scientific research, making it a valuable tool for studying various biochemical and physiological processes. However, there are also some limitations to using this molecule in experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to predict the exact effects that it will have on various biochemical and physiological processes. Additionally, the effects of this compound on various biochemical and physiological processes can vary depending on the specific conditions of the experiment, making it difficult to accurately predict the results of an experiment.
Zukünftige Richtungen
The potential applications of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate in scientific research are vast and exciting. One potential future direction for the use of this compound is in the development of new drugs and therapies. This molecule could be used to target specific proteins and enzymes, which could lead to the development of new treatments for various diseases. Additionally, this compound could be used to study the effects of oxidative stress on various biochemical pathways, which could lead to new insights into the causes and treatments of various diseases. Finally, this compound could be used to study the structure and function of various proteins, which could lead to the development of new drugs and therapies.
Synthesemethoden
Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate can be synthesized through a process called palladium-catalyzed coupling. This process involves the use of a palladium catalyst, which is a metal-based compound, to initiate a reaction between two molecules. The reaction is then completed by the addition of a base, such as sodium hydroxide. The result is a product that is composed of a carbon-carbon bond between the two molecules. This process is relatively simple and efficient, making it a viable method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate has been found to have a variety of potential applications in scientific research. This molecule has been studied for its potential to act as a ligand for various proteins, which could be useful for studying the structure and function of these proteins. Additionally, this compound has been studied for its potential to act as an inhibitor of various enzymes, which could be useful for studying the effects of these enzymes on various biochemical pathways. Finally, this compound has been studied for its potential to act as an antioxidant, which could be useful for studying the effects of oxidative stress on various cellular processes.
Eigenschaften
IUPAC Name |
methyl 4-chloro-2-pyridin-3-yloxy-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c1-15-9(14)7-8(11)13-10(17-7)16-6-3-2-4-12-5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQPBZGQRDBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)OC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.